1,7-Octadiene
Overview
Description
1,7-Octadiene is an organic compound with the chemical formula C8H14. It is a colorless liquid that is highly flammable and has a boiling point of approximately 114-121°C . This compound is classified as an alkadiene, specifically an α,ω-diene, meaning it contains two double bonds located at the first and seventh positions of the carbon chain. This compound is used in various chemical reactions and industrial applications due to its unique structure and reactivity.
Mechanism of Action
Target of Action
1,7-Octadiene is a light flammable organic compound . It is primarily used as a crosslinker and source of ethylene in chemical reactions . The primary targets of this compound are the carbon atoms in an alkene, where it assists in the formation of new bonds during reactions .
Mode of Action
This compound interacts with its targets through a process known as metathesis . In this process, double bonds between carbon atoms are broken and reformed in new arrangements. This allows this compound to assist ethylene in a cross-enyne metathesis Diels–Alder reaction . The result is the formation of new compounds with different properties.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metathesis reaction pathway . This pathway involves the breaking and reforming of double bonds between carbon atoms. The metathesis reaction of this compound proceeds smoothly by two pathways in the direction of the formation of the product of the chain growth, 1,7,13-tetradecatriene, and intramolecular cyclization into cyclohexene .
Result of Action
The result of this compound’s action is the formation of new compounds through the metathesis reaction. For example, it can assist in the formation of 1,7,13-tetradecatriene and cyclohexene . These new compounds can then be used in various applications, such as the production of plasticizers, perfumes, and epoxy resins .
Biochemical Analysis
Biochemical Properties
1,7-Octadiene is primarily used in the epoxidation process, which is an important process for chemical synthesis . In this process, this compound interacts with a heterogeneous polybenzimidazole supported Mo (VI) catalyst and tert-butyl hydroperoxide (TBHP) as an oxidising reagent . The product of this reaction is 1,2-epoxy-7-octene .
Cellular Effects
Its epoxidation product, 1,2-epoxy-7-octene, has been found to have antioxidant and anti-cancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the Mo (VI) catalyst during the epoxidation process . This interaction leads to the formation of 1,2-epoxy-7-octene .
Temporal Effects in Laboratory Settings
In laboratory settings, the epoxidation of this compound has been optimized using response surface methodology . The maximum yield of 1,2-epoxy-7-octene that can be reached is 66.22% at a feed molar ratio of 7.97:1, reaction temperature of 347 K, 0.417 mol% catalyst loading, and reaction time of 218 min .
Metabolic Pathways
Its epoxidation product, 1,2-epoxy-7-octene, is known to be involved in antioxidant pathways .
Subcellular Localization
Its epoxidation product, 1,2-epoxy-7-octene, is known to exert its antioxidant and anti-cancer effects at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Octadiene can be synthesized through several methods. One common approach involves the dehydrohalogenation of 1,7-dibromo-octane using a strong base such as potassium tert-butoxide. This reaction proceeds via an elimination mechanism, resulting in the formation of this compound.
Another method involves the cross-metathesis of ethylene with this compound using a ruthenium-based catalyst. This reaction is typically carried out under mild conditions and provides a high yield of the desired product .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct during the cracking of petroleum. The process involves the thermal decomposition of long-chain hydrocarbons, resulting in the formation of various smaller alkenes and dienes, including this compound .
Chemical Reactions Analysis
Types of Reactions
1,7-Octadiene undergoes a variety of chemical reactions, including:
Reduction: Hydrogenation of this compound using a palladium catalyst results in the formation of octane.
Substitution: Halogenation reactions can occur at the double bonds, leading to the formation of dihalogenated products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and mild reaction conditions.
Substitution: Halogens such as chlorine or bromine, often in the presence of a solvent like carbon tetrachloride.
Major Products Formed
Oxidation: 1,2-Epoxy-7-octene
Reduction: Octane
Substitution: 1,7-Dichloro-octane or 1,7-Dibromo-octane
Scientific Research Applications
1,7-Octadiene has several applications in scientific research:
Chemistry: It is used as a crosslinker and a source of ethylene in cross-enyne metathesis reactions.
Medicine: While direct medical applications are limited, the compound’s derivatives and reaction products are used in the synthesis of pharmaceuticals and other biologically active molecules.
Industry: This compound is used in the production of plasticizers, perfumes, and epoxy resins.
Comparison with Similar Compounds
1,7-Octadiene can be compared to other similar compounds such as:
1,5-Hexadiene: Similar in structure but with a shorter carbon chain. It undergoes similar reactions but with different reactivity and product distribution.
1,9-Decadiene: Has a longer carbon chain and different physical properties, such as a higher boiling point.
Isoprene: A naturally occurring diene with a different structure (2-methyl-1,3-butadiene) and is used in the production of synthetic rubber.
This compound is unique due to its specific chain length and the position of its double bonds, which provide distinct reactivity and applications in various fields .
Properties
IUPAC Name |
octa-1,7-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-4H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJBRBSPAODJER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
Record name | 1,7-OCTADIENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26374-83-4 | |
Record name | 1,7-Octadiene, homopolymer | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID6063147 | |
Record name | 1,7-Octadiene | |
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Molecular Weight |
110.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [ICSC] Colorless liquid with a strong odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |
Record name | 1,7-Octadiene | |
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Record name | 1,7-OCTADIENE | |
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Boiling Point |
114-121 °C | |
Record name | 1,7-OCTADIENE | |
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Flash Point |
9 °C | |
Record name | 1,7-OCTADIENE | |
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Solubility |
Solubility in water: none | |
Record name | 1,7-OCTADIENE | |
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Vapor Pressure |
15.0 [mmHg] | |
Record name | 1,7-Octadiene | |
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CAS No. |
3710-30-3 | |
Record name | 1,7-Octadiene | |
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Record name | 1,7-Octadiene | |
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Record name | 1,7-OCTADIENE | |
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Record name | 1,7-Octadiene | |
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Record name | 1,7-Octadiene | |
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Record name | Octa-1,7-diene | |
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Record name | 1,7-OCTADIENE | |
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Melting Point |
-70 °C | |
Record name | 1,7-OCTADIENE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,7-octadiene?
A1: this compound has the molecular formula C8H14 and a molecular weight of 110.20 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Common spectroscopic techniques include:
- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. This is particularly useful for determining the microstructure of polymers incorporating this compound [, , , , , , ].
- DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy: This NMR technique helps differentiate between different types of carbon atoms (CH, CH2, CH3), providing further insight into polymer microstructure [, , , ].
- Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups present in this compound and its derivatives, such as C=C bonds. It is also valuable for studying the composition of plasma-polymerized films [, , , ].
Q3: What is unique about the structure of this compound compared to other dienes?
A3: Unlike conjugated dienes where double bonds are separated by a single bond, this compound is a non-conjugated diene. This means its double bonds are separated by more than one single bond, leading to distinct reactivity compared to conjugated dienes.
Q4: How is this compound used in polymer synthesis?
A4: this compound is primarily used as a comonomer in the production of various polymers, including polyethylene and polypropylene [, , , , , , , ]. It can be incorporated into the polymer backbone through different insertion modes, leading to diverse polymer architectures and properties.
Q5: What are the advantages of using this compound as a crosslinking agent in acrylic acid resins?
A5: Acrylic acid resins crosslinked with this compound exhibit faster swelling kinetics and achieve higher swelling ratios compared to those crosslinked with the more rigid divinylbenzene []. This allows for faster and more efficient loading of heavy metal ions from water.
Q6: How does the polymerization of this compound with ethylene differ depending on the catalyst used?
A6: The catalyst plays a crucial role in determining the insertion mode of this compound during copolymerization with ethylene:
- Metallocene catalysts with cyclopentadienyl or pentamethylcyclopentadienyl ligands typically lead to copolymers containing both 1-hexenyl branches (from 1,2-insertion) and 1,3-disubstituted cycloheptane units (from cyclization insertion) [].
- Zirconocene catalysts with indenyl ligands predominantly yield copolymers with 1,3-disubstituted cycloheptane units [].
- Constrained-geometry catalysts exhibit a unique insertion mode, favoring cyclization of this compound after a single ethylene insertion, leading to 1,5-disubstituted cyclononane units in the polymer backbone [].
Q7: How can the microstructure of poly(this compound) be controlled during polymerization?
A7: The microstructure is significantly influenced by:
- Catalyst Type: Different catalysts promote varying degrees of cyclization versus linear insertion of this compound [, , ].
- Polymerization Temperature: Lower temperatures generally favor cyclization, leading to a higher fraction of saturated units in the polymer [].
- Monomer Concentration: Increasing the concentration of this compound decreases the cyclization selectivity, resulting in a more linear polymer structure with a lower fraction of saturated units [].
Q8: How does this compound participate in olefin metathesis reactions?
A8: this compound can act as both a substrate and a reagent in olefin metathesis reactions, catalyzed by metal carbene complexes. For example, in the presence of a suitable catalyst, this compound undergoes ring-closing metathesis (RCM) to form cyclohexene and ethylene [, , ].
Q9: What is the role of this compound in tandem cross-enyne metathesis (CEYM)-Diels-Alder reactions?
A9: this compound acts as an in situ source of ethylene in these tandem reactions [, ]. The ethylene liberated during the RCM of this compound subsequently participates in the CEYM step, enabling the efficient synthesis of complex cyclic compounds. This approach offers a useful alternative to traditional methods requiring external ethylene sources.
Q10: How has Density Functional Theory (DFT) been used to study this compound polymerization?
A10: DFT calculations have provided valuable insights into the mechanism and selectivity of this compound polymerization catalyzed by specific catalyst systems.
- DFT studies on the (η5-C5Me5)TiCl2(O-2,6-iPr2C6H3)/MAO system revealed the energetic favorability of repeated insertion over intramolecular cyclization, explaining the observed high selectivity for linear polymer formation [].
- Calculations also revealed that the insertion of seven-membered rings formed via cyclization is kinetically and thermodynamically disfavored, likely due to steric hindrance, supporting the preference for linear insertion [].
Q11: How can computational methods contribute to understanding the reactivity of this compound in different reactions?
A11: Computational methods like DFT can:
- Elucidate Reaction Mechanisms: By modeling reaction pathways and calculating activation energies, DFT helps identify the most likely mechanism and understand factors influencing selectivity [, ].
- Predict Product Distributions: DFT can predict the relative stabilities of different possible products, providing insights into reaction outcomes [].
- Study Catalyst-Substrate Interactions: Computational models can shed light on how different catalysts interact with this compound, influencing its reactivity and insertion mode during polymerization [, ].
Q12: What are the products of this compound biotransformation by Pseudomonas oleovorans?
A13: Pseudomonas oleovorans can epoxidize this compound, producing both 7,8-epoxy-1-octene and 1,2-7,8-diepoxyoctane [, , ]. The enzyme system responsible for this transformation requires molecular oxygen and NADH, suggesting a similar mechanism to alkane hydroxylation also catalyzed by this organism.
Q13: How does cyclohexane affect the biotransformation of this compound by Pseudomonas oleovorans?
A14: Incorporating a high concentration of cyclohexane into the fermentation medium significantly enhances the conversion of this compound to its epoxides. This approach also facilitates product separation and concentration [].
Q14: How can plasma-polymerized this compound (ppOD) be used for environmental remediation?
A15: ppOD exhibits hydrophobic and oleophilic properties, making it effective for removing petroleum hydrocarbons from water []. Studies have shown ppOD-coated silica particles can efficiently adsorb motor oil, kerosene, and crude oil, highlighting their potential for water purification and environmental remediation.
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